molecular formula C20H21N5O3S B2593998 N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide CAS No. 1226451-22-4

N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2593998
CAS No.: 1226451-22-4
M. Wt: 411.48
InChI Key: NBPICAMBHFMYID-UHFFFAOYSA-N
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Description

N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,4-oxadiazole ring linked to a piperidine dicarboxamide core, a design that leverages the favorable properties of its constituents. The 1,2,4-oxadiazole heterocycle is a well-characterized bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . This scaffold is found in several commercially available drugs and exhibits a broad spectrum of potential biological activities, including but not limited to analgesic, anti-inflammatory, and anticancer effects . Furthermore, the piperazine and piperidine carboxamide framework is a common pharmacophore in pharmaceuticals, as evidenced by its role in mechanism-based inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) . The inclusion of a thiophene ring adds to the compound's versatility, as this heterocycle is frequently used in drug design for its favorable electronic properties and ability to engage in specific receptor interactions. Researchers can explore this molecule as a key intermediate or a novel chemical entity for developing therapeutics targeting neurological disorders, metabolic diseases, and pain management. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-N-thiophen-2-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c26-19(21-13-16-22-18(24-28-16)14-5-2-1-3-6-14)15-8-10-25(11-9-15)20(27)23-17-7-4-12-29-17/h1-7,12,15H,8-11,13H2,(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPICAMBHFMYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine core substituted with various functional groups, including an oxadiazole ring and a thiophene moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their biological activity.

Chemical Structure

The molecular formula of this compound is C17H16N4O3S. The structural representation highlights the oxadiazole and thiophene components which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant biological activities. Specifically, this compound may possess antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Compounds with the 1,3,4-oxadiazole ring have shown broad-spectrum antimicrobial activity. Studies have documented their effectiveness against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Research has indicated that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria.
CompoundMIC (µM)Target Organism
21c4–8M. tuberculosis
21a-b8–16M. kansasii

Anticancer Activity

Recent studies have explored the anticancer potential of similar oxadiazole derivatives. For example:

  • MCF-7 Cell Line : Compounds derived from oxadiazole exhibited cytotoxic effects with IC50 values in the micromolar range.
CompoundIC50 (µM)Cell Line
17a0.65MCF-7
17b2.41MCF-7

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific biological targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : Strong hydrophobic interactions between the aromatic rings of the compound and amino acid residues in target proteins have been noted.

Case Studies

Several studies have been conducted on related compounds that share structural similarities with N4-(...):

  • Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for their antitubercular activity and found significant inhibition against dormant states of Mycobacterium bovis.
  • Desai et al. (2016) : Focused on pyridine-based oxadiazole derivatives showing promising antitubercular effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a piperidine-carboxamide scaffold with other derivatives but differs in heterocyclic substituents. For example, 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol () replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring and introduces a thiol group. Key distinctions include:

  • Heterocycles: The oxadiazole (O, N₂) in the target compound vs. triazole (N₃) in the analog.
  • Substituents : The target compound’s thiophene and phenyl groups contrast with the triazole derivative’s ethyl and thiol groups. Thiophene may improve metabolic stability compared to phenyl due to reduced susceptibility to cytochrome P450 oxidation.

Physicochemical Properties

Property Target Compound (Oxadiazole) Triazole Analog ()
Molecular Formula C₂₂H₂₃N₅O₃S C₁₆H₂₁N₅OS₂
Heterocycle 1,2,4-Oxadiazole (O, N₂) 1,2,4-Triazole (N₃)
Key Substituents Thiophen-2-yl, 3-phenyl-oxadiazolylmethyl Phenylcarbamoyl, ethyl, thiol
Hydrogen Bond Acceptors 6 5
LogP (Estimated) ~3.5 (higher lipophilicity) ~2.8 (thiol enhances polarity)

Research Findings

  • Oxadiazoles are recognized as bioisosteres for esters/carboxylic acids, improving metabolic stability compared to triazoles, which are prone to oxidation at sulfur atoms .
  • Thiophene-containing compounds often exhibit enhanced bioavailability over phenyl analogs due to favorable pharmacokinetic profiles.

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